molecular formula C17H26O B3059044 2-Cyclohexyl-6-isobutyl-p-cresol CAS No. 93840-38-1

2-Cyclohexyl-6-isobutyl-p-cresol

Cat. No.: B3059044
CAS No.: 93840-38-1
M. Wt: 246.4 g/mol
InChI Key: RJDIASVKQBMHBO-UHFFFAOYSA-N
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Description

2-Cyclohexyl-6-isobutyl-p-cresol is an organic compound with the molecular formula C17H26O It is a derivative of p-cresol, where the hydrogen atoms on the benzene ring are substituted with cyclohexyl and isobutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-6-isobutyl-p-cresol typically involves the alkylation of p-cresol with cyclohexyl and isobutyl groups. One common method is the Friedel-Crafts alkylation, where p-cresol reacts with cyclohexyl chloride and isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as high-performance liquid chromatography (HPLC), ensures the isolation of the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-6-isobutyl-p-cresol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzene ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexyl and isobutyl derivatives of phenol.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Cyclohexyl and isobutyl phenol derivatives.

    Substitution: Halogenated and nitrated derivatives of this compound.

Scientific Research Applications

2-Cyclohexyl-6-isobutyl-p-cresol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-6-isobutyl-p-cresol involves its interaction with biological membranes and enzymes. The compound can disrupt bacterial cell membranes, leading to cell lysis and death. It also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dicyclohexyl-5-isopropyl-m-cresol
  • 2,2’-Thiobis[4-tert-butyl-6-cyclohexylphenol]
  • 2,6-Dicyclohexyl-m-cresol

Uniqueness

2-Cyclohexyl-6-isobutyl-p-cresol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-cyclohexyl-4-methyl-6-(2-methylpropyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O/c1-12(2)9-15-10-13(3)11-16(17(15)18)14-7-5-4-6-8-14/h10-12,14,18H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDIASVKQBMHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C2CCCCC2)O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239746
Record name 2-Cyclohexyl-6-isobutyl-p-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93840-38-1
Record name 2-Cyclohexyl-4-methyl-6-(2-methylpropyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93840-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexyl-6-isobutyl-p-cresol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093840381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexyl-6-isobutyl-p-cresol
Source EPA DSSTox
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Record name 2-cyclohexyl-6-isobutyl-p-cresol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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